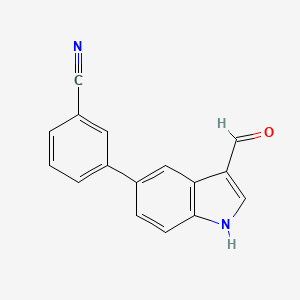

3-(3-formyl-1H-indol-5-yl)benzonitrile

Description

Significance of Indole (B1671886) and Benzonitrile (B105546) Scaffolds in Drug Discovery and Development

The indole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic drugs. nih.gov Similarly, the benzonitrile group, while less common, offers unique electronic and steric properties that have been successfully exploited in the design of targeted therapies.

The indole scaffold is a bicyclic aromatic heterocycle that is a fundamental component of the amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. This inherent biological relevance has made indole and its derivatives a focal point of drug discovery for decades. nih.gov

Indole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For instance, indole-3-carboxaldehyde (B46971), a key structural component of the title compound, serves as a versatile precursor for the synthesis of numerous bioactive molecules. researchgate.netresearchgate.net Derivatives of indole-3-carboxaldehyde have been explored for their potential as antioxidant and anticancer agents. researchgate.net The ability of the indole nucleus to mimic peptide structures and interact with various enzymes and receptors underpins its "privileged" status in medicinal chemistry.

The benzonitrile moiety, a benzene (B151609) ring substituted with a cyano group (-C≡N), is a valuable functional group in drug design. The nitrile group is a strong electron-withdrawing group and can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. Its linear geometry and ability to participate in hydrogen bonding and dipole-dipole interactions can significantly influence a molecule's binding affinity and pharmacokinetic profile.

Benzonitrile derivatives have been incorporated into a range of pharmaceutical agents, including enzyme inhibitors and receptor modulators. For example, the design of rivastigmine-indole hybrids for potential use in Alzheimer's disease has utilized a 3-cyanophenyl carbamate (B1207046) intermediate, highlighting the utility of the benzonitrile group in constructing complex, biologically active molecules. nih.gov

Rationale for Research into Hybrid Indole-Benzonitrile Architectures

The rationale for designing hybrid molecules like 3-(3-formyl-1H-indol-5-yl)benzonitrile is rooted in the principle of molecular hybridization, which aims to combine the beneficial properties of two or more pharmacophores into a single molecule. This can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, or even novel mechanisms of action.

Historical Context of Structural Motifs Present in this compound

The history of the indole nucleus in chemistry dates back to the early 19th century with the study of the dye indigo. Its structural elucidation and subsequent synthesis paved the way for the discovery of its presence in a vast number of natural products, most notably alkaloids. The recognition of indole as a key component of essential biomolecules like tryptophan in the early 20th century solidified its importance in biochemistry and medicinal chemistry.

The benzonitrile moiety has a similarly long history, with its first synthesis reported in the mid-19th century. Initially explored for its utility in organic synthesis, its application in medicinal chemistry has grown as our understanding of drug-receptor interactions has become more sophisticated. The deliberate incorporation of the benzonitrile group into drug candidates is a more recent trend, driven by the desire to fine-tune the electronic and steric properties of molecules to achieve specific therapeutic effects.

Detailed Research Findings

While specific, in-depth research on the biological activity of This compound is not extensively published in publicly accessible literature, the synthesis and evaluation of closely related 5-aryl-indole-3-carboxaldehyde derivatives provide valuable insights into its potential.

Research into 5-substituted indole-3-carboxaldehydes has shown that modifications at the 5-position of the indole ring can significantly impact biological activity. For example, the synthesis of various 5-aryl-1H-indole-3-carbaldehydes has been achieved through methods like the Suzuki coupling reaction. researchgate.net These compounds have been investigated for a range of therapeutic applications.

A series of novel indole-3-carboxaldehyde analogues were synthesized and evaluated for their antioxidant potential. researchgate.net In this study, while not the exact title compound, derivatives with different aryl amine substitutions were found to exhibit significant free radical scavenging activity. researchgate.net This suggests that the indole-3-carboxaldehyde scaffold is a promising starting point for the development of antioxidants.

Furthermore, the synthesis of 5-nitroindole (B16589) derivatives, which were subsequently converted to 5-nitro-1H-indole-3-carbaldehydes, has been reported in the development of G-quadruplex binders with potential anticancer activity. This indicates that the 5-position is a key site for introducing functionalities that can lead to potent biological effects. The Vilsmeier-Haack reaction is a common method for introducing the formyl group at the 3-position of the indole ring.

The following table summarizes the key properties of the title compound and the biological activities observed in structurally related analogues.

| Compound | Chemical Formula | Molecular Weight | Reported or Potential Biological Activity of Analogues |

| This compound | C₁₆H₁₀N₂O | 246.27 g/mol | Anticancer, Antioxidant researchgate.net, Anti-inflammatory |

Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

3-(3-formyl-1H-indol-5-yl)benzonitrile |

InChI |

InChI=1S/C16H10N2O/c17-8-11-2-1-3-12(6-11)13-4-5-16-15(7-13)14(10-19)9-18-16/h1-7,9-10,18H |

InChI Key |

AZVOCLISXXHSNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3C=O)C#N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 3 Formyl 1h Indol 5 Yl Benzonitrile Analogs

Impact of Substitution Patterns on Biological Activity Profiles

The biological profile of indole (B1671886) derivatives is significantly influenced by the nature and position of substituents on the indole core. nih.gov The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net SAR studies on various indole derivatives have consistently shown that even minor structural modifications can lead to substantial changes in their biological activities. nih.gov

The formyl group at the C3 position of the indole ring is a critical functional group that often plays a pivotal role in the biological activity of this class of compounds. Indole-3-carbaldehyde, the core scaffold, is a versatile precursor in the synthesis of a multitude of biologically active molecules. derpharmachemica.comresearchgate.net The aldehyde functionality can participate in various chemical transformations, allowing for the introduction of diverse substituents and the exploration of a broad chemical space. nih.gov

The carbonyl oxygen of the formyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a biological target. The reactivity of the aldehyde also allows for its conversion into other functional groups, such as imines, oximes, or hydrazones, through condensation reactions. mdpi.comaku.edu.tr These modifications can significantly alter the electronic and steric properties of the molecule, leading to changes in binding affinity and biological activity. For instance, the synthesis of indole-3-carbaldehyde thiosemicarbazone derivatives has been shown to yield compounds with notable antioxidant and anticholinesterase activities. aku.edu.tr

Table 1: Impact of C3-Formyl Group Modification on Biological Activity

| Modification of C3-Formyl Group | Resulting Functional Group | Potential Impact on Biological Activity |

|---|---|---|

| Condensation with amines | Imine (Schiff base) | Altered steric and electronic properties, potential for new interactions |

| Condensation with hydroxylamine | Oxime | Introduction of hydrogen bond donor/acceptor, potential for isomerism |

| Condensation with hydrazines | Hydrazone | Increased size and potential for additional hydrogen bonding |

| Oxidation | Carboxylic acid | Introduction of a charged group, enhanced hydrogen bonding capability |

| Reduction | Hydroxymethyl | Removal of carbonyl, introduction of a hydrogen bond donor |

Substitution at the C5 position of the indole ring is a common strategy for modulating the pharmacological properties of indole derivatives. The introduction of an aryl group, such as the benzonitrile (B105546) moiety, at this position can significantly impact the molecule's interaction with its target. The benzonitrile group can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues and dipole-dipole interactions.

Table 2: Potential Interactions of the C5-Benzonitrile Moiety

| Structural Feature | Potential Interaction with Target | Effect on Biological Activity |

|---|---|---|

| Phenyl ring | π-π stacking, hydrophobic interactions | Enhanced binding affinity |

| Cyano group | Hydrogen bond acceptor, dipole-dipole interactions | Specificity and strength of binding |

| Electron-withdrawing nature | Modulation of indole ring electronics | Altered reactivity and binding properties |

The nitrogen atom at position 1 of the indole ring is another key site for structural modification in the development of new therapeutic agents. The NH group can act as a hydrogen bond donor, which can be a critical interaction for target binding. Alkylation or arylation at the N1 position removes this hydrogen bond donor capability and introduces steric bulk, which can significantly alter the compound's biological activity and selectivity. nih.gov

Table 3: Influence of N1-Substitution on Indole Properties

| N1-Substituent | Effect on Hydrogen Bonding | Steric Impact | Potential Consequence for Activity |

|---|---|---|---|

| -H (unsubstituted) | Acts as a hydrogen bond donor | Minimal | Can be crucial for binding to certain targets |

| -Alkyl (e.g., -CH3, -CH2Ph) | Removes hydrogen bond donor | Moderate to high | May increase or decrease activity depending on the target's binding site |

| -Aryl | Removes hydrogen bond donor | High | Can introduce new π-stacking interactions and significantly alter binding mode |

While 3-(3-formyl-1H-indol-5-yl)benzonitrile itself is an achiral molecule, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The development of chiral α,α-dialkyl indoles has highlighted the importance of stereochemistry in this class of compounds. nih.gov If modifications to the this compound scaffold introduce stereocenters, it would be essential to separate and evaluate the individual stereoisomers to fully understand their SAR. The spatial arrangement of substituents can be critical for achieving the optimal orientation within a binding site to maximize favorable interactions and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These models can provide valuable insights into the physicochemical properties that are important for a compound's potency and can be used to predict the activity of novel, unsynthesized analogs.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the three-dimensional structural requirements for biological activity. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For indole derivatives, 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes. nih.gov For a series of this compound analogs, a CoMSIA study would involve:

Data Set Selection: A series of analogs with a range of biological activities would be selected.

Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated for each molecule.

Statistical Analysis: Partial least squares (PLS) analysis would be used to derive a correlation between the molecular fields and the biological activities.

Model Validation: The predictive power of the resulting model would be rigorously validated using techniques such as cross-validation and external test sets.

The resulting CoMSIA contour maps would provide a visual guide for designing new analogs of this compound with potentially improved biological activity. For example, a map might indicate that a bulky, electron-donating group is favored in a specific region of the molecule, guiding the synthesis of new derivatives with these features.

Identification of Steric, Electrostatic, Hydrophobic, and Hydrogen Bond Contributions to Activity

The biological activity of a molecule is intricately linked to its three-dimensional structure and the way it interacts with its biological target. For the analogs of this compound, a systematic investigation into the roles of steric, electrostatic, hydrophobic, and hydrogen bonding interactions is essential for optimizing their therapeutic potential. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to delineate these contributions.

Steric Contributions: The size and shape of substituents on the indole and benzonitrile rings are critical determinants of binding affinity. Sterically bulky groups can either enhance activity by promoting favorable van der Waals interactions within a spacious binding pocket or diminish it by causing steric clashes. Conversely, smaller substituents may be necessary for accessing narrow regions of the binding site. CoMFA and CoMSIA models can generate contour maps that visualize regions where steric bulk is favored (green contours) or disfavored (yellow contours), guiding the rational design of analogs with optimized spatial arrangement.

Electrostatic Contributions: The electronic properties of the analogs significantly influence their interaction with the target protein. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, affecting electrostatic interactions such as hydrogen bonds and salt bridges. For instance, studies on some indole derivatives have shown that the placement of EWGs can enhance activity by favorably interacting with electropositive regions of the receptor. nih.gov CoMSIA electrostatic contour maps can indicate where positive (blue contours) or negative (red contours) electrostatic potentials are favorable for activity.

Hydrophobic Contributions: The hydrophobicity of specific regions of the molecule plays a vital role in its partitioning into the biological target's binding site, often a hydrophobic pocket. The addition of lipophilic substituents can enhance binding affinity through the hydrophobic effect. However, an excessive increase in lipophilicity can lead to poor solubility and non-specific binding. Analysis of hydrophobic interactions is crucial for balancing potency and pharmacokinetic properties.

Hydrogen Bond Contributions: Hydrogen bonds are key directional interactions that provide specificity and contribute significantly to binding energy. The formyl group at the 3-position of the indole ring and the nitrogen of the benzonitrile group are potential hydrogen bond acceptors, while the N-H of the indole is a hydrogen bond donor. Modifications that introduce or optimally position hydrogen bond donors and acceptors can substantially improve the activity of the analogs. CoMSIA models can highlight regions where hydrogen bond donors (cyan contours) and acceptors (purple contours) would be beneficial.

A hypothetical data table illustrating the impact of different substituents on a specific biological activity is presented below. Such tables are typically generated from experimental screening of a library of synthesized analogs.

| Compound ID | R1 (Indole N1) | R2 (Indole C3) | R3 (Benzonitrile) | Activity (IC50, µM) |

| 1 | H | -CHO | -CN | 1.5 |

| 1a | -CH3 | -CHO | -CN | 0.8 |

| 1b | H | -COOH | -CN | 3.2 |

| 1c | H | -CHO | -CONH2 | 2.1 |

| 1d | H | -CHO | -NO2 | 0.5 |

This table is illustrative and based on general SAR principles, as specific experimental data for this compound analogs was not available in the searched literature.

Comparative SAR Analysis with Related Indole and Benzonitrile Derivatives

To gain a broader understanding of the SAR for this compound, it is instructive to compare its potential SAR landscape with that of other well-studied indole and benzonitrile derivatives.

A comparative analysis of the SAR of these related classes of compounds provides a valuable framework for predicting which structural modifications on the this compound scaffold are most likely to yield analogs with improved biological profiles.

| Compound Class | Key SAR Findings |

| Indole-3-carboxaldehydes | Substitutions on the indole ring and modifications of the aldehyde group significantly impact activity. researchgate.net |

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Steric and electrostatic fields are crucial for factor Xa inhibition, as identified by 3D-QSAR. nih.gov |

| Indole-based HIV-1 Fusion Inhibitors | Molecular shape, contact surface area, and amphipathicity are key determinants of antiviral activity. nih.gov |

| N-(indol-3-ylglyoxylyl)benzylamines | The nature of substituents on the benzylamine phenyl ring dictates the efficacy profile at the benzodiazepine receptor. nih.gov |

This table summarizes general findings from the literature on related compound classes to provide a comparative context.

Biological Applications and Mechanistic Research of 3 3 Formyl 1h Indol 5 Yl Benzonitrile and Its Functional Analogs

Investigations into Anticancer Potential and Related Mechanisms

Indole-3-carboxaldehyde (B46971) derivatives have demonstrated a wide spectrum of anticancer activities. researchgate.net The versatility of the indole (B1671886) scaffold allows for structural modifications that lead to compounds capable of interacting with various biological targets implicated in cancer progression. nih.gov Research into these compounds has revealed multiple mechanisms through which they exert their cytotoxic and immunomodulatory effects.

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catabolizing the amino acid tryptophan. nih.gov This depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, inhibit the function of immune cells like T cells, allowing tumors to evade immune destruction. nih.gov Consequently, inhibiting TDO is a promising strategy in cancer immunotherapy. nih.govresearchgate.net

Functional analogs of 3-(3-formyl-1H-indol-5-yl)benzonitrile, specifically those based on the indole scaffold, have been investigated as TDO inhibitors. For instance, a series of (E)-2-cyano-3-(1H-indol-3-yl) acrylamide derivatives were designed and synthesized to target TDO. One lead compound from this series exhibited an IC50 value of 1.25 µM against TDO and demonstrated significant tumor growth suppression in a hepatocellular carcinoma model. nih.gov This compound also showed synergistic effects when combined with PD-1/PD-L1 inhibitors, highlighting its potential to enhance cancer immunotherapy. nih.gov Another class of analogs, 3-(2-(pyridyl)ethenyl)indoles, has also been identified as potent TDO inhibitors, further establishing the indole core as a key pharmacophore for TDO-targeted cancer therapy. nih.gov

The cytotoxic potential of functional analogs of this compound has been extensively evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for determining the antiproliferative efficacy and selectivity of new compounds.

One study synthesized a series of novel indole-based arylsulfonylhydrazides. Among them, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide demonstrated significant inhibitory activity against the MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines, with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.gov Importantly, this compound was found to be non-toxic to noncancerous HEK 293 cells, indicating a degree of selectivity for cancer cells. nih.gov

Another series of indole-acrylonitrile derivatives also showed potent growth inhibition against various tumor cell lines. nih.gov For example, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile exhibited remarkable activity against cell lines from leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), and breast cancer (MDA-MB-468), with GI50 values (concentration causing 50% growth inhibition) in the low micromolar to nanomolar range. nih.gov

| Compound Analog | Cancer Cell Line | Cell Line Type | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | Breast (ER+) | IC50 | 13.2 µM | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | Breast (Triple-Negative) | IC50 | 8.2 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | HL-60(TB) | Leukemia | GI50 | 0.0244 - 5.06 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | NCI-H522 | Non-Small Cell Lung | GI50 | 0.0244 - 5.06 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | COLO 205 | Colon | GI50 | 0.0244 - 5.06 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | MDA-MB-468 | Breast (Triple-Negative) | GI50 | 0.0244 - 5.06 µM | nih.gov |

The anticancer activity of indole derivatives often stems from their ability to interact with specific molecular targets and modulate key signaling pathways involved in cell proliferation and survival. Research has identified several such targets for functional analogs of this compound.

One prominent target is tubulin. Certain 2-phenylindole-3-carbaldehyde analogs have been shown to strongly inhibit tubulin polymerization, a critical process for cell division, with IC50 values lower than that of the well-known mitotic inhibitor colchicine. researchgate.net Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov Indolin-2-one-triazole hybrids, which share the core indole structure, have been designed as VEGFR-2 inhibitors and have shown potent anticancer activity against pancreatic and hepatocellular cancers. nih.gov

Furthermore, indole analogs have been found to interfere with critical cell survival pathways. For example, the phytoalexin brassinin, an indole derivative, has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a pathway that is frequently overactive in cancer and promotes cell growth and survival. nih.gov Other analogs have been identified as dual-targeting inhibitors, affecting both human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway, which are involved in oncogenesis and multidrug resistance. nih.gov

The cytotoxic effects of indole-based compounds are executed through various cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on indole phytoalexin analogs have shown that they can induce caspase-dependent apoptosis in colon cancer cells through the mitochondrial pathway. nih.gov This involves the activation of caspases, a family of proteases that dismantle the cell in an orderly fashion. Some 3-aryl-2-(1H-benzimidazol-2-yl)acrylonitriles, which can be considered functional analogs, have been identified as potential activators of caspase-9, a key initiator caspase in the mitochondrial apoptotic pathway. nih.gov

In addition to apoptosis, cell cycle arrest is another common mechanism. A water-soluble derivative of the monoterpene indole alkaloid ellipticine was found to cause cell cycle arrest in the S phase in the K562 tumor cell line. mdpi.com This prevents cancer cells from replicating their DNA, thereby halting their proliferation. The ability of these compounds to trigger multiple cell death and growth arrest pathways underscores their potential as multifaceted anticancer agents.

Research into Antimicrobial and Antifungal Activities

The indole scaffold is also a "privileged structure" in the development of antimicrobial agents. nih.gov Derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their ability to combat a range of pathogenic microbes, including bacteria and fungi. researchgate.netresearchgate.net

Functional analogs of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. The structural features of these indole derivatives can be modified to enhance their potency and broaden their spectrum of activity.

In one study, synthetic indole derivatives demonstrated significant and consistent activity against a variety of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA), Enterococcus faecalis, and Enterococcus faecium, with minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Another study on indolyl derivatives containing amino-guanidinium moieties found that both Gram-positive and Gram-negative bacteria were susceptible, with MICs in the range of 2–16 µg/mL against ESKAPE pathogens (a group of highly resistant bacteria). nih.gov

Indole-thiadiazole and indole-triazole derivatives have also been reported to have significant antibacterial activity. turkjps.org For instance, an indole-thiadiazole compound and an indole-triazole compound demonstrated excellent activity against MRSA, proving more effective than the standard antibiotic ciprofloxacin in that particular study. turkjps.org

| Compound Analog Class | Bacterial Strain | Gram Type | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Synthetic Indole Derivative (SMJ-2) | MRSA | Gram-Positive | MIC | 0.25 - 2 µg/mL | nih.gov |

| Synthetic Indole Derivative (SMJ-4) | MDR-Enterococcus faecalis | Gram-Positive | MIC | 0.25 - 16 µg/mL | nih.gov |

| Indolyl Amino-Guanidinium Derivatives | ESKAPE Pathogens | Both | MIC | 2 - 16 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2c) | MRSA | Gram-Positive | MIC | 3.125 µg/mL | turkjps.org |

| Indole-triazole derivative (3d) | MRSA | Gram-Positive | MIC | >3.125 µg/mL | turkjps.org |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | Gram-Positive | MIC | 3.125 µg/mL | turkjps.org |

Activity against Fungal Strains (e.g., Candida albicans)

Indole derivatives have demonstrated notable antifungal properties, particularly against various strains of Candida, a genus of opportunistic fungal pathogens responsible for a significant number of healthcare-associated infections. Research into functional analogs of this compound, specifically 1-(1H-indol-3-yl) derivatives, has revealed significant fungicidal activity.

Studies have evaluated these compounds against a panel of fungal strains, including the common pathogen Candida albicans, as well as other clinically relevant species like Candida glabrata and Candida parapsilosis. The effectiveness of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

Several 1-(1H-indol-3-yl) derivatives exhibited fungicidal effects against all tested Candida strains, with MFC values ranging from 0.250 to 1 mg/mL. These findings highlight the potential of the indole scaffold as a basis for the development of new antifungal agents to combat the growing challenge of drug-resistant fungal infections.

Table 1: Antifungal Activity of 1-(1H-indol-3-yl) Derivatives Against Candida spp.

| Compound/Strain | C. albicans ATCC 10231 | C. albicans (Clinical Isolate 1) | C. glabrata (Clinical Isolate 1) | C. parapsilosis (Clinical Isolate 1) |

|---|---|---|---|---|

| MFC (mg/mL) | MFC (mg/mL) | MFC (mg/mL) | MFC (mg/mL) | |

| Derivative 3b | 0.500 | 0.250 | 1.000 | 0.500 |

| Derivative 3c | 0.250 | 0.250 | 0.500 | 0.250 |

| Derivative 3e | 1.000 | 1.000 | 1.000 | 1.000 |

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of indole derivatives are multifaceted and can involve the disruption of several key cellular processes. For antifungal analogs, one identified mechanism involves the inhibition of specific enzymes crucial for fungal survival. Studies on 1-(1H-indol-3-yl) derivatives, which were previously recognized as tyrosinase inhibitors, have shown that these compounds can indeed inhibit microbial tyrosinase activity. For instance, one derivative was found to inhibit this enzyme by approximately 28% at a concentration of 0.250 mg/mL.

Further research into other indole-based compounds has revealed additional mechanisms of action against Candida albicans. These mechanisms include:

Inhibition of Biofilm Formation : Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antifungal drugs. Certain indole derivatives have been shown to effectively inhibit the formation of C. albicans biofilms. nih.govnih.govresearchgate.net

Disruption of Morphogenesis : The ability of C. albicans to switch from a yeast-like form to a filamentous hyphal form is a key virulence factor. Some indole compounds can prevent this yeast-to-hypha transition, thereby reducing the pathogen's ability to invade tissues. nih.govnih.govresearchgate.net

Mitochondrial Dysfunction : The mitochondrion is essential for cellular energy production. Indole derivatives have been observed to damage mitochondrial function and decrease the intracellular content of ATP, the cell's primary energy currency. nih.gov

Membrane Perturbation : Some indole-polyamine conjugates have been found to disrupt the integrity of the bacterial membrane, suggesting that a similar mechanism could apply to fungal cells, which also rely on a stable cell membrane for survival. mdpi.com

These findings suggest that indole-based compounds exert their antifungal effects through a combination of actions that compromise the structural integrity, metabolic activity, and virulence of fungal pathogens like Candida albicans. nih.gov

Studies on Anti-inflammatory Pathways and Related Protein Interactions

Inhibition of Cytokine Production

Functional analogs of this compound have been investigated for their anti-inflammatory properties, demonstrating a significant ability to suppress the production of key pro-inflammatory cytokines. Research on the N-acylhydrazone derivative N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, known as JR19, has shown potent anti-inflammatory effects in vivo. nih.gov

In models of acute inflammation, this compound effectively reduced leukocyte migration, a critical step in the inflammatory response. nih.gov More specifically, treatment with JR19 led to a substantial and significant decrease in the levels of several pivotal pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). nih.gov These results indicate that the compound interferes with the signaling pathways that lead to the production of these inflammatory mediators, positioning indole derivatives as strong candidates for development as anti-inflammatory and immunomodulatory agents. nih.gov

Table 2: Effect of Indole Analog (JR19) on Leukocyte Migration and Cytokine Levels

| Assay | Treatment Group | Result |

|---|---|---|

| Peritonitis Assay | JR19 (10 mg/kg) | 59% reduction in leukocyte migration |

| Subcutaneous Air Pouch | JR19 (10 mg/kg) | 66% reduction in cell migration |

| Cytokine Levels | JR19 | Significant decrease in TNF-α, IL-6, IL-17, IFN-γ |

Modulation of Gene Transcription (e.g., YAP1/TAZ-TEAD complexes)

The anti-inflammatory and anti-proliferative potential of indole-based compounds may also be linked to their ability to modulate critical gene transcription pathways. One such pathway is the Hippo signaling cascade, which controls organ size and cell proliferation by regulating the activity of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).

When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation and survival. Hyperactivation of the YAP/TAZ-TEAD complex is implicated in the development of numerous cancers.

Studies suggest that compounds with structures similar to this compound can modulate the gene transcription regulated by these YAP1/TAZ-TEAD complexes. The development of small molecule inhibitors that selectively bind to TEAD and disrupt its interaction with YAP and TAZ is a key therapeutic strategy. By preventing this crucial protein-protein interaction, these inhibitors can downregulate YAP/TAZ-dependent gene transcription, thereby curbing excessive cell growth and proliferation.

Exploration of Neurobiological Receptors and Pathways

Serotonin (B10506) Reuptake Inhibition

The indole nucleus is a core structural feature of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives have been explored for their potential to interact with components of the serotonergic system, particularly the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Inhibitors of this transporter (SSRIs) are a major class of antidepressants.

Research into functional analogs, such as 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, has identified potent serotonin reuptake inhibitors. These compounds have been designed as multi-target agents for depression, demonstrating high binding affinity for SERT. The affinity is often measured by the inhibition constant (Ki), with lower values indicating stronger binding. Several analogs in this class exhibit high affinity for SERT, with Ki values in the low nanomolar range, suggesting they are potent inhibitors. This line of research indicates that the indole scaffold is a promising template for developing novel agents that modulate serotonergic pathways for the treatment of neuropsychiatric disorders.

Table 3: Binding Affinity of Indole-based Analogs for the Serotonin Transporter (SERT)

| Compound | SERT Binding Affinity (Ki, nM) |

|---|---|

| Analog 4 | 47.0 |

| Analog 11 | 9.2 |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B isoform specificity)

The indole nucleus is a prominent scaffold in the design of inhibitors for monoamine oxidase (MAO), a critical enzyme in the metabolism of monoaminergic neurotransmitters. mdpi.com The selective inhibition of the MAO-B isoform is a key therapeutic strategy in the management of neurodegenerative conditions like Parkinson's disease, as it increases the availability of dopamine in the brain. parkinson.org Research has demonstrated that indole-benzonitrile conjugates and their analogs are effective MAO inhibitors, often displaying significant selectivity for the MAO-B isoform.

A series of indole and benzofuran derivatives have been evaluated as inhibitors for both MAO-A and MAO-B, with many compounds emerging as selective MAO-B inhibitors with inhibitory constants (Kᵢ) in the nanomolar to micromolar range. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was identified as a potent MAO-B inhibitor with a Kᵢ value of 0.03 µM, showing a 99-fold selectivity for the B isoform over the A isoform. nih.gov

Further studies on indole-5,6-dicarbonitrile derivatives have revealed potent inhibitory activity against both MAO isoforms. nih.gov Notably, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was a powerful inhibitor of both MAO-A and MAO-B, with IC₅₀ values of 0.014 µM and 0.017 µM, respectively, and was determined to be a reversible and competitive inhibitor. nih.gov Structure-activity relationship (SAR) analysis in this series indicated that modifications such as methylation of the indole nitrogen could eliminate MAO-B inhibitory activity. nih.gov

The strategic combination of the indole core with other heterocyclic systems has also yielded highly selective MAO-B inhibitors. A compound featuring an indole ring linked to a 1,2,4-oxadiazole, specifically 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, demonstrated remarkable potency and isoform specificity, with an IC₅₀ value of 0.036 µM for MAO-B, while its inhibition of MAO-A was significantly weaker (IC₅₀ = 150 µM). mdpi.com Similarly, the development of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide produced a novel, selective, and competitive lead inhibitor for human MAO-B. researchgate.net These findings underscore the potential of the indole-benzonitrile framework in designing potent and selective MAO-B inhibitors for therapeutic applications. nih.govnih.govresearchgate.net

| Compound | MAO-A Inhibition (IC₅₀/Kᵢ) | MAO-B Inhibition (IC₅₀/Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | - | 0.03 µM (Kᵢ) | 99-fold for MAO-B | nih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 µM (IC₅₀) | 0.017 µM (IC₅₀) | Non-selective | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 µM (IC₅₀) | 0.036 µM (IC₅₀) | Highly selective for MAO-B | mdpi.com |

Interaction with Dopamine Receptors (e.g., D3R allosteric pharmacology)

Dopamine receptors, particularly the D₂-like subfamily (D₂, D₃, and D₄), are primary targets for antipsychotic medications. frontiersin.orgpsychopharmacologyinstitute.com The D₃ receptor (D₃R), concentrated in brain regions associated with mood, cognition, and reward, has emerged as a significant target for treating conditions like schizophrenia and substance use disorder. psychopharmacologyinstitute.comnih.gov Indole-based structures have been explored for their ability to interact with these receptors.

One such compound, LE300 (7-methyl-6,7,8,9,14,15-hexahydro-5 H-benz[d]indolo[2,3-g]azecine), which contains an indole core, acts as a nanomolar dopamine receptor antagonist. nih.gov In equilibrium binding experiments, LE300 displayed a 10- to 20-fold selectivity for D₁ over D₂L receptors, with Kᵢ values of 1.9 nM and 44.7 nM, respectively. nih.gov

The concept of allosteric modulation of dopamine receptors represents an advanced pharmacological approach. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site where the endogenous ligand (dopamine) binds. This can lead to more nuanced control of receptor activity. A positive allosteric modulator (PAM) might enhance the binding of the natural agonist, while a negative allosteric modulator (NAM) would reduce it.

Research into D₃R allosteric pharmacology has identified compounds that act as PAMs for agonist binding while simultaneously functioning as NAMs for agonist-stimulated signaling. nih.gov For example, the compound MLS6357 was found to increase the affinity of dopamine for the D₃R by 7.8-fold but antagonized agonist-stimulated signaling pathways. nih.gov This dual activity could be therapeutically advantageous, particularly in conditions hypothesized to involve elevated synaptic dopamine levels, such as schizophrenia. nih.gov While MLS6357 is not an indole-benzonitrile, its mechanism highlights a sophisticated strategy for modulating the dopaminergic system that could be applied to the design of future indole-based D₃R ligands. D₃R-selective antagonists are sought after as they may offer therapeutic benefits for psychosis or drug craving without the motor side effects associated with D₂R-preferring antagonists. nih.gov

Other Reported Biological Activities of Indole-Benzonitrile Conjugates

Antihypertensive Research

The indole scaffold is recognized as a "privileged structure" capable of binding to various receptors, some of which are involved in blood pressure regulation. Consequently, indole derivatives have been investigated for their potential as antihypertensive agents.

One major target in antihypertensive therapy is the renin-angiotensin system. Research has shown that certain indole derivatives can function as angiotensin II receptor antagonists. For example, benzimidazole derivatives featuring an indole moiety have demonstrated high-affinity binding to the angiotensin II type 1 (AT₁) receptor, comparable to the established drug telmisartan. Another key approach is the inhibition of the angiotensin-converting enzyme (ACE). Perindopril, a widely used ACE inhibitor for managing hypertension, is a prodrug that incorporates an indole ring in its structure.

Conversely, not all investigations have yielded positive results. A study on a series of indole amide derivatives containing a 2,6-dichloroaniline moiety found that the tested compounds did not exhibit appreciable antihypertensive activity in spontaneously hypertensive rats. nih.gov However, other research on Indole-3-carbinol, a phytochemical derived from cruciferous vegetables, demonstrated a significant antihypertensive effect in the same animal model. nih.gov Treatment with indole-3-carbinol reduced systolic blood pressure from 154 ± 8 mmHg in hypertensive rats to 133 ± 8 mmHg. nih.gov

Antidepressant and Antipsychotic Research

The structural similarity of the indole ring to the neurotransmitter serotonin has made it a foundational element in the development of drugs targeting the central nervous system, including antidepressants and antipsychotics. nih.gov An imbalance in serotonin levels is strongly implicated in the pathophysiology of depression. nih.gov

Several indole derivatives have shown promise in preclinical antidepressant models. For instance, a study of novel indole-bearing azetidinone derivatives in a forced swim test, a common animal model for antidepressant activity, identified compounds that significantly decreased the duration of immobility. researchgate.net The most promising molecules, compounds 26 and 36, reduced immobility time by 66.82% and 65.61%, respectively, an effect attributed to the inhibition of MAO-A. researchgate.net

In the realm of antipsychotics, the indole derivative Oxypertine has been used clinically to treat schizophrenia. nih.gov Modern antipsychotic drug design often focuses on multi-target ligands that interact with a profile of receptors, typically including dopamine D₂ and various serotonin (5-HT) receptors, such as 5-HT₁ₐ and 5-HT₂ₐ. nih.gov Research efforts are ongoing to develop novel compounds based on indole or related scaffolds like indazole that possess such a multi-receptor profile, which may offer improved efficacy for treating schizophrenia. nih.gov

Antiviral and Anti-HIV Investigations

Indole derivatives have been extensively investigated for their antiviral properties, showing significant potential as inhibitors of the human immunodeficiency virus (HIV). nih.gov These compounds can interfere with the viral life cycle at multiple stages by targeting key viral enzymes. nih.gov

One critical target is HIV integrase, an enzyme essential for incorporating the viral genome into the host cell's DNA. One study identified 1H-benzylindole analogues as a novel class of HIV integrase inhibitors. The lead compound, CHI/1043, inhibited the replication of HIV-1 in MT-4 cells with a 50% effective concentration (EC₅₀) of 0.60 µM. dntb.gov.ua Further research into indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs) led to the development of compound 20a, which exhibited potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.13 µM. mdpi.com

Other viral targets for indole derivatives include reverse transcriptase and the envelope glycoprotein gp120. nih.govnih.gov The clinically used anti-HIV drug Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor. nih.gov Additionally, 3-oxindole derivatives have been shown to inhibit HIV-1 by targeting Tat-mediated viral transcription, with the most potent compound showing an IC₅₀ of 0.4578 µM. mdpi.com

| Compound Class/Name | Viral Target | Reported Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| CHI/1043 (1H-benzylindole analog) | HIV Integrase | 0.60 µM (EC₅₀) | dntb.gov.ua |

| Compound 20a (Indole-2-carboxylic acid derivative) | HIV-1 Integrase Strand Transfer | 0.13 µM (IC₅₀) | mdpi.com |

| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (3-oxindole derivative) | Tat-mediated Viral Transcription | 0.4578 µM (IC₅₀) | mdpi.com |

| Delavirdine | Reverse Transcriptase | Clinically used | nih.gov |

Analgesic and Anti-emetic Properties

The indole framework is a constituent of various therapeutic agents with analgesic and anti-emetic activities. researchgate.net Research has explored synthetic indole derivatives for their potential to alleviate pain. In one study using a hot plate test in mice, administration of a synthetic indole derivative significantly extended the time threshold for pain response, indicating analgesic activity. nih.gov

The role of indole derivatives as anti-emetic agents is well-established, particularly in the context of managing nausea and vomiting induced by chemotherapy. nih.gov A major class of these drugs acts as antagonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. nih.gov Several highly successful anti-emetic drugs are built around an indole core, including:

Ondansetron

Granisetron

Tropisetron

Dolasetron

These agents are a cornerstone of supportive care in oncology, effectively mitigating some of the most distressing side effects of cancer treatment. nih.gov

Future Directions and Emerging Research Avenues for 3 3 Formyl 1h Indol 5 Yl Benzonitrile Derivatives

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The future design of analogs based on the 3-(3-formyl-1H-indol-5-yl)benzonitrile scaffold will likely focus on systematic structural modifications to enhance biological activity and target specificity. Key strategies will involve substitutions at various positions on both the indole (B1671886) and benzonitrile (B105546) rings. For instance, modification of the indole nitrogen (N-1 position) with different alkyl or aryl groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, substitution at the C-2 position of the indole ring could introduce additional interaction points with biological targets.

On the benzonitrile ring, the position and nature of substituents can be varied to fine-tune electronic properties and steric interactions. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the entire molecule. Structure-activity relationship (SAR) studies will be crucial in guiding these synthetic efforts, enabling the rational design of compounds with optimized potency and reduced off-target effects. Advanced synthetic methodologies, including combinatorial chemistry and diversity-oriented synthesis, will be instrumental in generating large libraries of these analogs for biological screening.

Table 1: Potential Modifications for Analog Synthesis

| Position of Modification | Type of Substituent | Potential Impact |

| Indole N-1 | Alkyl, Aryl, Acyl | Altered solubility, metabolic stability, and target binding |

| Indole C-2 | Small alkyl groups, Halogens | Enhanced steric interactions and binding affinity |

| Benzonitrile Ring | Electron-donating/withdrawing groups | Modulation of electronic properties and target interactions |

| Formyl Group | Conversion to other functional groups | Exploration of different binding modes and biological activities |

Exploration of New Therapeutic Indications Based on Mechanistic Insights

Derivatives of indole-3-carboxaldehyde (B46971) and benzonitrile have independently shown a wide array of pharmacological activities. Future research will aim to elucidate the specific mechanisms of action of this compound derivatives to identify novel therapeutic applications. Given the known activities of related compounds, several therapeutic areas warrant investigation:

Anticancer Activity: Indole derivatives are known to target various pathways involved in cancer progression, including tubulin polymerization, protein kinases, and topoisomerases. The benzonitrile moiety is also present in a number of anticancer agents. Investigating the effects of these derivatives on cell cycle progression, apoptosis, and angiogenesis in various cancer cell lines could reveal potent and selective anticancer agents.

Antimicrobial and Antiviral Activity: The indole scaffold is a common feature in many antimicrobial and antiviral compounds. Screening of novel analogs against a panel of pathogenic bacteria, fungi, and viruses could lead to the discovery of new infectious disease therapies.

Anti-inflammatory Effects: Indole-3-carboxaldehyde derivatives have demonstrated anti-inflammatory properties. Future studies could explore the potential of these compounds to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Neurological Disorders: The indole structure is related to neurotransmitters like serotonin (B10506). This suggests that derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.

Mechanistic studies employing techniques such as molecular docking, gene expression profiling, and proteomics will be essential to identify the specific molecular targets and pathways modulated by these compounds, thereby guiding the exploration of new therapeutic indications.

Development of Advanced Computational Models for Predictive Pharmacology

Computational approaches are becoming increasingly integral to the drug discovery process. For this compound derivatives, the development of advanced computational models can significantly accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these analogs with their biological activities. These models can predict the potency of newly designed compounds before their synthesis, saving time and resources. Molecular docking simulations can provide insights into the binding modes of these derivatives with their biological targets, helping to explain observed SAR and guide the design of more potent inhibitors.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complexes, providing a more detailed understanding of the binding interactions and the stability of the complex over time. These computational tools, when used in an iterative cycle of design, synthesis, and testing, can significantly streamline the drug discovery and development process for this class of compounds.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space of this compound derivatives, the integration of high-throughput screening (HTS) and combinatorial chemistry will be crucial. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. These libraries can then be subjected to HTS to quickly identify "hit" compounds with desired biological activities.

The development of robust and efficient synthetic routes amenable to combinatorial and parallel synthesis will be a key focus. Solid-phase synthesis or fluorous-phase synthesis techniques could be employed to facilitate the purification of the compound libraries. The identified hits from HTS can then be further optimized through medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. The use of automated synthesis and screening platforms will be instrumental in accelerating this discovery pipeline.

Material Science Applications of Indole-Benzonitrile Chromophores (e.g., organic dyes)

The conjugated π-system of the indole-benzonitrile scaffold suggests potential applications in material science, particularly as organic chromophores. The presence of electron-donating (indole) and electron-withdrawing (benzonitrile) moieties creates a "push-pull" electronic structure, which is a common feature in organic dyes and nonlinear optical materials.

Future research could explore the synthesis of derivatives with extended π-conjugation to tune their absorption and emission properties across the visible and near-infrared regions of the electromagnetic spectrum. Such compounds could find applications as:

Organic Dyes for Dye-Sensitized Solar Cells (DSSCs): The tailored electronic properties of these chromophores could make them efficient sensitizers for converting light into electricity in DSSCs.

Fluorescent Probes: Derivatives with strong fluorescence and sensitivity to their local environment could be developed as fluorescent sensors for detecting specific ions, molecules, or changes in microenvironments.

Nonlinear Optical (NLO) Materials: The push-pull nature of the scaffold suggests that these molecules may exhibit significant NLO properties, making them candidates for applications in optical communications and data storage.

The synthesis of polymeric materials incorporating the indole-benzonitrile chromophore as a pendant group is another promising avenue. These materials could exhibit interesting photophysical and electronic properties for a range of advanced applications.

Q & A

Q. Key Data :

- Yield Improvement : Use excess aldehyde (1.0 mmol) to drive reductive amination ().

- Purification : Column chromatography with hexane/ethyl acetate gradients is effective for isolating pale-yellow oils or crystalline products .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, reports δ 7.66–7.56 (aromatic protons) and δ 3.57 (methylene protons).

- HRMS : Validate molecular weight (e.g., [M+H]+ calcd. 275.1754, found 275.1757 in ).

- IR Spectroscopy : Identify functional groups like nitrile (C≡N stretch ~2220 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹). highlights gas-phase IR for nitrile validation.

Q. Data Interpretation :

- Multiplicity in NMR : Splitting patterns (e.g., doublets for vicinal protons) resolve steric or electronic effects.

- Mass Accuracy : HRMS deviations <5 ppm confirm synthetic success .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods due to potential respiratory irritation (H335 in ).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses for nitrile-containing compounds .

Advanced: How can computational methods predict reactivity and guide functionalization of this compound?

Answer:

- Fukui Analysis : Calculate electrophilic/nucleophilic sites using DFT. applied this to predict reactivity in similar benzonitrile derivatives.

- Molecular Docking : Screen for binding affinity in biological targets (e.g., enzymes) using software like AutoDock Vina.

- ELF/LOL Analysis : Map electron localization to identify regions prone to nucleophilic attack (e.g., formyl group) .

Q. Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential surfaces (EPS) for reactivity hotspots.

Advanced: How to resolve contradictions in synthetic yields or purity data?

Answer:

- Root-Cause Analysis :

- Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and catalyst batches .

Advanced: What strategies evaluate its application in TADF materials for OLEDs?

Answer:

- Photophysical Screening :

- Measure singlet-triplet energy gaps (ΔEST) via low-temperature phosphorescence.

- Assess quantum yields using integrating sphere setups.

- Device Fabrication : Layer the compound as an emitter in OLED architectures ( cites carbazole-phenoxazine derivatives for TADF).

- Computational Modeling : TD-DFT calculates excited-state properties to predict emission wavelengths .

Advanced: How to design experiments to study intramolecular interactions (e.g., cyclization)?

Answer:

- Kinetic Studies : Use stopped-flow NMR to monitor cyclization rates under varying temperatures.

- Strain Analysis : X-ray crystallography (e.g., ’s dihedral angles) reveals steric constraints favoring/disfavoring cyclization.

- Solvent Effects : Compare rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess transition-state stabilization .

Advanced: What mechanistic insights exist for its participation in cycloaddition reactions?

Answer:

- 1,3-Dipolar Cycloaddition : The formyl group can act as a dipolarophile. ’s sydnone cycloaddition suggests analogous pathways.

- Transition-State Analysis : IRC calculations (DFT) map bond-forming/breaking steps.

- Steric Effects : Substituents on the indole ring may hinder or accelerate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.